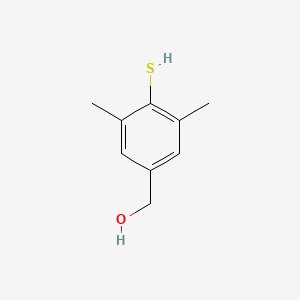

![molecular formula C13H8ClFN2S B563743 2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine CAS No. 99499-25-9](/img/structure/B563743.png)

2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

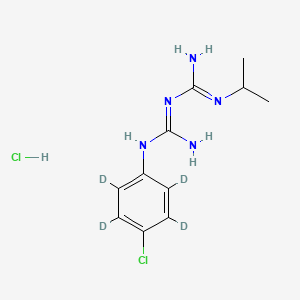

“2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been a subject of research. Various methods for the synthesis of pyrimidines are described . A method involving a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines has been reported . Another method involves solution-phase parallel synthesis and high throughput evaluation .Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The presence of the pyrano [2,3-d]pyrimidine 2,4 dione scaffold is important for interactions with the amino acids present in the NI site of the enzyme .Chemical Reactions Analysis

Pyrimidines undergo various chemical reactions. For instance, 2-chloro-4,6-dimethylpyrimidine undergoes aromatic nucleophilic substitution with differently substituted anilines under microwave conditions .科学的研究の応用

Antiviral Activity

2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine, as part of the heteroaryl-pyrimidines class, has been identified as a potent inhibitor of human hepatitis B virus (HBV) replication. Research conducted on HBV-transgenic mice demonstrated that this compound significantly reduced viral DNA levels in the liver and plasma, indicating its potential as a novel anti-HBV drug candidate (Weber et al., 2002).

Anticonvulsant Properties

This compound has also been explored in the context of anticonvulsant activities. Studies on the synthesis of 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives from 3-amino-2-thiophenecarboxylic acid methyl ester revealed significant in vivo anticonvulsant activity. The structure-anticonvulsant activity relationship analysis identified that molecules with a substituted phenol, particularly when substituted with halogen groups, showed high activity in anticonvulsant models (Wang et al., 2015).

Neuroprotective Effects

Further studies have highlighted the neuroprotective effects of similar compounds, particularly in the context of cerebral ischemia. For instance, NS-7, a compound structurally related to 2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine, demonstrated significant reduction in cerebral infarction and improvement in neurological and cognitive impairments in rats subjected to permanent middle cerebral artery occlusion (MCAO) (Tamura et al., 2001).

作用機序

Safety and Hazards

将来の方向性

Research in the field of pyrimidine derivatives is ongoing. Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents have been given . The efficacy of microwaves in the synthesis of heterocyclic compounds has been demonstrated . Further modifications are suggested to investigate how the chiral moiety influences kinase inhibition .

特性

IUPAC Name |

2-chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFN2S/c1-7-6-9-11(8-4-2-3-5-10(8)15)16-13(14)17-12(9)18-7/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLDGMBWFNNEERV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N=C(N=C2S1)Cl)C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652515 |

Source

|

| Record name | 2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99499-25-9 |

Source

|

| Record name | 2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1R)-1-[(Acetyloxy)methyl]-1-(hydroxymethyl)-3-(4-octylphenyl)propyl]-carbamic Acid Phenylmethyl Ester](/img/structure/B563664.png)

![1-[({2-[4-(Dimethylamino)-3,5-dinitrophenyl]ethyl}amino)oxy]-1-methyl-1lambda~6~-disulfen-1-one](/img/structure/B563678.png)